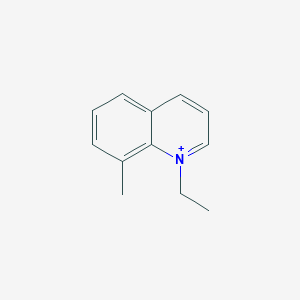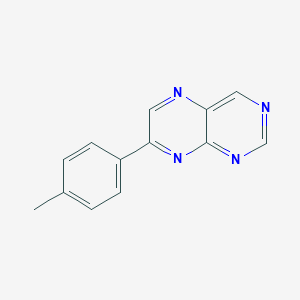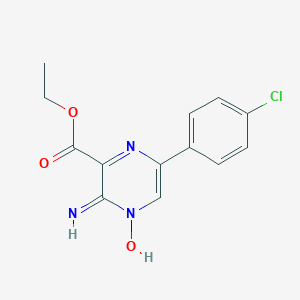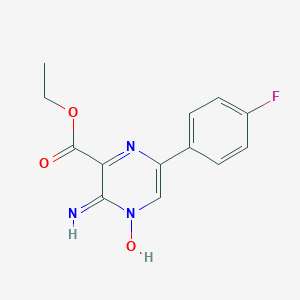![molecular formula C16H10ClNO3 B372652 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride](/img/structure/B372652.png)
2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride is a chemical compound that belongs to the class of organic compounds known as phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. The compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings .
化学反应分析
Types of Reactions
2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different derivatives.
Oxidation Reactions: The compound can also undergo oxidation under specific conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while reduction reactions can produce different reduced forms of the compound .
科学研究应用
2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophiles in biological systems. This interaction can affect various molecular pathways and processes, leading to its observed effects .
相似化合物的比较
Similar Compounds
Similar compounds include:
- Phthalimide acetyl chloride
- N-Phthalylglycyl chloride
- 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride
Uniqueness
2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride is unique due to its specific structure and reactivity. The presence of the benzoyl chloride group makes it particularly useful in acylation reactions, distinguishing it from other similar compounds .
属性
分子式 |
C16H10ClNO3 |
|---|---|
分子量 |
299.71g/mol |
IUPAC 名称 |
2-[(1,3-dioxoisoindol-2-yl)methyl]benzoyl chloride |
InChI |
InChI=1S/C16H10ClNO3/c17-14(19)11-6-2-1-5-10(11)9-18-15(20)12-7-3-4-8-13(12)16(18)21/h1-8H,9H2 |
InChI 键 |
TYMCVFIGEVISMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


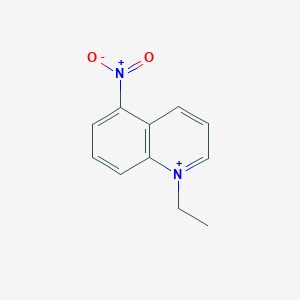
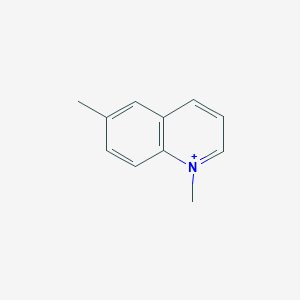

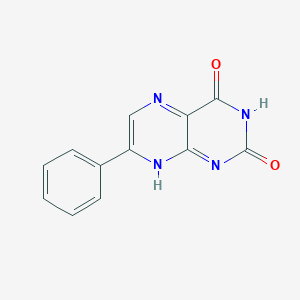
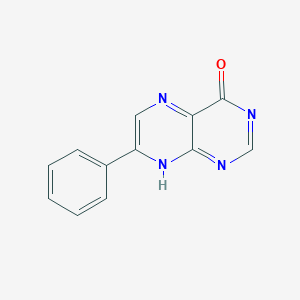
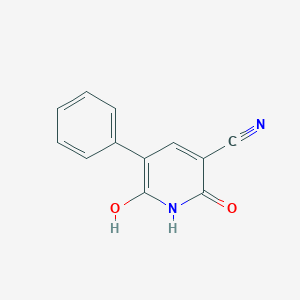
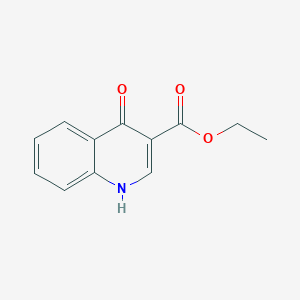
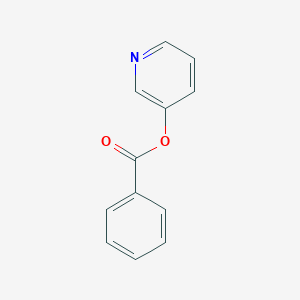
![6-amino-5-[(4-methoxyphenyl)methylideneamino]-1H-pyrimidin-4-one](/img/structure/B372585.png)

